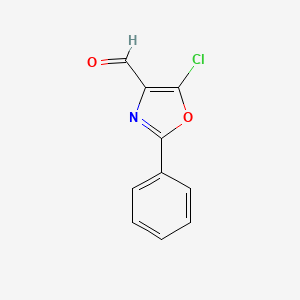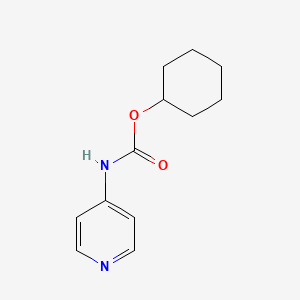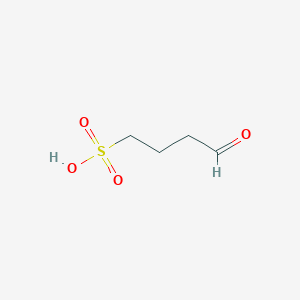
3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane is a fluorinated organic compound characterized by the presence of sulfur atoms in its ring structure. This compound is part of a class of chemicals known for their unique properties, including high thermal stability and resistance to chemical reactions, making them valuable in various industrial applications.
Vorbereitungsmethoden
The synthesis of 3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane typically involves the reaction of fluorinated precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of fluorinated alkenes and sulfur dichloride in the presence of a catalyst to facilitate the ring closure and formation of the dithiepane structure. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfur-sulfur bonds and formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as amines or alkoxides, leading to the formation of substituted dithiepane derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but often include a variety of functionalized dithiepane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological membranes and proteins.
Industry: Its high thermal stability and resistance to chemical degradation make it suitable for use in high-performance coatings, lubricants, and specialty polymers.
Wirkmechanismus
The mechanism by which 3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfur atoms can form reversible covalent bonds with thiol groups in proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane can be compared with other fluorinated dithiepane compounds such as:
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
These compounds share similar fluorinated structures but differ in their specific functional groups and applications. The unique combination of sulfur and fluorine atoms in this compound provides distinct chemical properties, making it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
24345-54-8 |
|---|---|
Molekularformel |
C5F10S2 |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7-decafluorodithiepane |
InChI |
InChI=1S/C5F10S2/c6-1(7)2(8,9)4(12,13)16-17-5(14,15)3(1,10)11 |
InChI-Schlüssel |
ATAOCNOWBRUFGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(SSC(C1(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


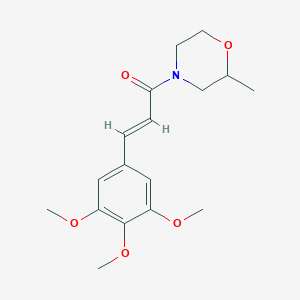
![1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14154580.png)
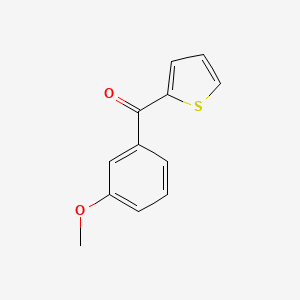
![3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B14154588.png)
![N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B14154591.png)

![N'-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14154600.png)
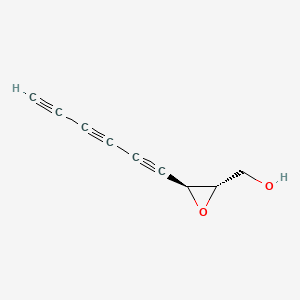
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B14154604.png)

![2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14154632.png)
